Cas no 2640975-81-9 (6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile)

6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a fused thienopyrimidine core linked to a bicyclic pyrrolopyrrolidine scaffold and a pyridine-carbonitrile moiety. This structure imparts significant potential as a pharmacophore in medicinal chemistry, particularly in kinase inhibition and targeted drug discovery. The rigid polycyclic framework enhances binding affinity and selectivity, while the nitrile group offers versatility for further derivatization. Its balanced lipophilicity and hydrogen-bonding capabilities suggest favorable pharmacokinetic properties. The compound is of interest in the development of therapeutics for oncology and inflammatory diseases, owing to its ability to modulate key biological pathways. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile structure
2640975-81-9 structure
Product Name:6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
CAS No:2640975-81-9
MF:C18H16N6S
MW:348.424840927124
CID:5318961
PubChem ID:154830091
Update Time:2025-10-29

6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
    • F6761-7596
    • 2640975-81-9
    • AKOS040727004
    • 6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
    • Inchi: 1S/C18H16N6S/c19-7-12-1-2-16(20-8-12)23-9-13-3-5-24(15(13)10-23)18-17-14(4-6-25-17)21-11-22-18/h1-2,4,6,8,11,13,15H,3,5,9-10H2
    • InChI Key: SIIYHXSMNXHEHK-UHFFFAOYSA-N
    • SMILES: S1C=CC2C1=C(N=CN=2)N1CCC2CN(C3C=CC(C#N)=CN=3)CC12

Computed Properties

  • Exact Mass: 348.11571571g/mol
  • Monoisotopic Mass: 348.11571571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 97.2Ų

6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile Pricemore >>

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Additional information on 6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile

Recent Advances in the Study of 6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile (CAS: 2640975-81-9)

The compound 6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile (CAS: 2640975-81-9) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its unique thienopyrimidine and pyrrolopyridine scaffolds, has garnered significant attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

One of the key findings from recent research is the compound's potent inhibitory activity against specific protein kinases involved in cell proliferation and survival pathways. In vitro and in vivo studies have demonstrated that 6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile exhibits high selectivity for kinases such as PI3K and mTOR, which are critical targets in cancer therapy. The compound's ability to disrupt these signaling pathways has shown promising results in preclinical models of solid tumors and hematological malignancies, suggesting its potential as a novel therapeutic agent.

Further investigations into the compound's pharmacokinetic properties have revealed favorable oral bioavailability and metabolic stability, making it a suitable candidate for further clinical development. Advanced computational modeling and X-ray crystallography studies have provided insights into the molecular interactions between the compound and its target kinases, facilitating the design of more potent and selective derivatives. These efforts have led to the identification of structural modifications that enhance binding affinity and reduce off-target effects.

In addition to its anticancer potential, recent studies have explored the anti-inflammatory properties of 6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile. The compound has been shown to modulate key inflammatory mediators, such as NF-κB and cytokines, in preclinical models of autoimmune diseases. These findings highlight its versatility as a multi-targeted therapeutic agent, capable of addressing complex disease mechanisms.

Despite these advancements, challenges remain in translating these preclinical findings into clinical applications. Issues such as drug resistance, toxicity, and formulation optimization need to be addressed in future studies. Collaborative efforts between academia and industry are essential to accelerate the development of this compound and its derivatives. Ongoing research aims to evaluate its efficacy in combination therapies and to identify biomarkers for patient stratification.

In conclusion, 6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile (CAS: 2640975-81-9) represents a promising lead compound with significant therapeutic potential. Its unique structural features and multi-targeted activity make it a valuable candidate for further investigation in both oncology and inflammatory diseases. Continued research and development efforts will be crucial to unlocking its full clinical potential.

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